molecular formula C6H7IN2 B11876538 5-Iodo-2,4-dimethylpyrimidine

5-Iodo-2,4-dimethylpyrimidine

Cat. No.: B11876538
M. Wt: 234.04 g/mol
InChI Key: BQANPURTBPZZJX-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Derivatives in Chemical Research

Pyrimidine derivatives represent a fundamentally important class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. gsconlinepress.comgsconlinepress.comscispace.com The pyrimidine ring system is a core component of essential biological molecules, including the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental building blocks of DNA and RNA. scispace.comwikipedia.org This inherent biological relevance has spurred extensive research into the synthesis and application of novel pyrimidine derivatives. gsconlinepress.comgsconlinepress.com Beyond their role in nucleic acids, pyrimidine motifs are found in various vitamins, such as thiamine (B1217682) (vitamin B1) and riboflavin, and in a wide array of synthetic compounds with diverse pharmacological activities. scispace.comresearchgate.net Consequently, the development of new therapeutics often involves the design and synthesis of molecules containing a pyrimidine scaffold. gsconlinepress.com

Significance of Halogenated Pyrimidines as Synthetic Precursors

Halogenated pyrimidines are particularly valuable as versatile intermediates in organic synthesis. beilstein-journals.org The presence of one or more halogen atoms on the electron-deficient pyrimidine ring renders the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgresearchgate.net This reactivity allows for the regioselective introduction of various functional groups, making halogenated pyrimidines key building blocks for the construction of more complex, highly functionalized pyrimidine derivatives. beilstein-journals.org The relative reactivity of halogens in these substitution reactions often follows the order I > Br > Cl > F, although this can be influenced by the specific reaction conditions and the substitution pattern of the pyrimidine ring. rsc.org Furthermore, iodo- and bromo-substituted pyrimidines are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org

Historical Context of 5-Substituted Pyrimidine Synthesis

The history of pyrimidine chemistry dates back to the 19th century, with the isolation of alloxan (B1665706) from uric acid in 1818 and the first laboratory synthesis of a pyrimidine derivative, barbituric acid, in 1879. wikipedia.orgtezu.ernet.in The systematic study of pyrimidines began in the late 19th century, and the parent compound, pyrimidine, was first synthesized in 1900. wikipedia.orgtezu.ernet.in The development of methods to introduce substituents at the C-5 position of the pyrimidine ring has been a significant area of research. researchgate.net Electrophilic substitution reactions, including halogenation, are relatively facile at the C-5 position due to it being the least electron-deficient carbon atom in the ring. wikipedia.org The synthesis of 5-substituted pyrimidine nucleosides and nucleotides, in particular, has been extensively explored due to their wide-ranging applications in molecular biology and as potential therapeutic agents. researchgate.net Over the years, a variety of methods have been developed for the 5-iodination of pyrimidines, utilizing reagents such as iodine in the presence of nitric acid, N-iodosuccinimide (NIS), and more recently, greener and milder reagents like iodine with sodium nitrite (B80452). heteroletters.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

5-iodo-2,4-dimethylpyrimidine

InChI

InChI=1S/C6H7IN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3

InChI Key

BQANPURTBPZZJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1I)C

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Iodo 2,4 Dimethylpyrimidine and Analogues

Conventional Synthetic Routes for Pyrimidine (B1678525) Iodination

The introduction of an iodine atom onto a pyrimidine core has traditionally been achieved through electrophilic substitution, a cornerstone of aromatic chemistry. However, the unique electronic nature of the pyrimidine ring presents specific challenges to this approach.

Electrophilic Iodination Strategies for Pyrimidine Cores

Electrophilic iodination of pyrimidine cores is inherently challenging due to the electron-deficient nature of the ring system and the low reactivity of iodine itself. semanticscholar.orgmdpi.comnih.gov Consequently, this transformation typically necessitates the use of an iodinating agent in conjunction with an oxidizing agent or a strong acid to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). tezu.ernet.in

Commonly employed conventional methods include:

Iodine in Strong Acids: A historically significant method involves reacting the pyrimidine substrate with molecular iodine (I₂) or potassium iodide (KI) in the presence of strong acids like nitric acid (HNO₃) or sulfuric acid (H₂SO₄). semanticscholar.orgmdpi.commostwiedzy.pl For instance, early syntheses of 5-iodouridine (B31010) involved refluxing the nucleoside with iodine in a nitric acid solution. mostwiedzy.pl

Iodine with Oxidizing Agents: Various oxidizing agents are used to generate the electrophilic iodine species in situ. Hydrogen peroxide (H₂O₂) is considered a more environmentally acceptable option among traditional oxidants. tezu.ernet.in Other systems, such as those involving iodic acid, have been developed, particularly to avoid undesirable side reactions like the cleavage of N-glycosidic bonds in nucleoside analogues. mostwiedzy.pl

Pre-formed Iodinating Reagents: Reagents like N-Iodosuccinimide (NIS) and iodine monochloride (ICl) are also utilized. A safer alternative to handling ICl directly is the pyridine-iodine monochloride complex (PyICl), which serves as a mild electrophilic iodinating reagent that can function under near-neutral conditions without the need for strong acids. tcichemicals.com

The reactivity of the pyrimidine ring is heavily influenced by its substituents. Electron-donating groups, such as the amino group at the C2 position, can activate the ring, facilitating electrophilic substitution at the C5 position.

Challenges Associated with Traditional Iodination Conditions

While effective, traditional iodination methods are fraught with significant drawbacks that have spurred the development of more advanced synthetic strategies.

Key challenges include:

Harsh Reaction Conditions: The need for strong acids and high temperatures makes these processes energy-intensive and can lead to the degradation of sensitive substrates. semanticscholar.orgmdpi.com

Use of Toxic and Corrosive Reagents: The reliance on reagents like nitric acid and sulfuric acid poses considerable environmental, health, and safety risks. researchgate.netnih.gov

Poor Atom Economy and Waste Generation: These reactions often require stoichiometric or excess amounts of reagents, leading to significant chemical waste that requires treatment and disposal.

Limited Substrate Scope: The harsh conditions are incompatible with many functional groups, limiting the complexity of the molecules that can be synthesized directly.

Side Reactions and Selectivity Issues: For complex molecules like nucleosides, acidic conditions can cause cleavage of the N-glycosidic bond, a major side reaction that lowers the yield of the desired product. mostwiedzy.pl The formation of multiple iodinated products can also occur, complicating purification. tezu.ernet.in

Green Chemistry Approaches in 5-Iodo-2,4-dimethylpyrimidine Synthesis

In response to the limitations of conventional methods, a variety of "green" synthetic methodologies have been developed. These approaches prioritize environmental friendliness, efficiency, and safety without compromising yield or selectivity.

Mechanochemical Iodination Under Solvent-Free Conditions

A significant advancement in the sustainable synthesis of iodinated pyrimidines is the use of mechanochemistry, which involves chemical reactions induced by mechanical energy, such as grinding, often in the absence of a solvent. semanticscholar.orgmdpi.com

A highly effective method for the C5-iodination of pyrimidines involves the simple grinding of the pyrimidine substrate with solid iodine (I₂) and an activating salt, such as silver nitrate (B79036) (AgNO₃), in a mortar and pestle at room temperature. mdpi.comresearchgate.net This solvent-free approach offers numerous advantages over traditional solution-phase chemistry. semanticscholar.orgnih.gov

Table 1: Comparison of Conventional vs. Mechanochemical Iodination of Pyrimidines

Parameter Conventional Method Mechanochemical Method
Reagents I₂ with strong acids (HNO₃, H₂SO₄) Solid I₂ with a metal salt (e.g., AgNO₃)
Conditions Refluxing in solvent, high temperatures Solvent-free grinding, room temperature
Reaction Time Often several hours 20–30 minutes semanticscholar.orgresearchgate.net
Yield Variable, often moderate High (typically 70–98%) semanticscholar.orgresearchgate.net
Environmental Impact High (use of toxic acids and solvents) Low (eco-friendly, no bulk solvent waste) semanticscholar.org

This mechanochemical process is not only simple and rapid but also highly efficient and environmentally benign, representing a paradigm shift in the synthesis of halogenated heterocycles. semanticscholar.org

Catalytic Systems for Sustainable Pyrimidine Iodination

The development of efficient catalytic systems is central to green chemistry. In the context of pyrimidine iodination, catalysts are used to activate the iodine source under milder conditions, avoiding the need for harsh oxidants or strong acids.

For the mechanochemical method, metal salts act as crucial activators. Studies have shown that silver-containing salts are particularly effective. semanticscholar.orgmdpi.com The reactivity of various nitrate salts for the iodination of uracil (B121893), a related pyrimidine, was found to follow the order: AgNO₃ >> Ag₂SO₄ > NaNO₃ > NaNO₂. mdpi.com

Table 2: Effect of Metal Salt Activators on the Yield of Mechanochemical Iodination of Uracil

Activator Salt Yield (%)
AgNO₃ 90
Ag₂SO₄ 73
NaNO₃ 33
NaNO₂ 38

Data derived from the iodination of uracil using I₂ and the specified salt under mechanochemical conditions. semanticscholar.orgmdpi.com

Other catalytic systems for sustainable iodination include:

Ceric Ammonium Nitrate (CAN): CAN can effectively catalyze the iodination of pyrimidine nucleosides with molecular iodine in organic solvents like acetonitrile, often providing excellent yields. mostwiedzy.pl

tert-Butyl Hydroperoxide (TBHP): As an environmentally benign oxidant, TBHP can be used in catalytic amounts to activate molecular iodine for the iodination of various heterocycles under eco-friendly conditions. nih.govacs.org

Microwave-Assisted Synthesis and Ultrasonication Techniques

Alternative energy sources like microwaves and ultrasound have emerged as powerful tools in green synthesis, capable of dramatically accelerating reaction rates and improving yields. tandfonline.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can significantly shorten reaction times from hours to mere minutes. rsc.orgmdpi.com This technique has been successfully applied to the synthesis of various pyrimidine derivatives, including the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines to produce 2-anilinopyrimidines in high yields (71-99%) within 10 minutes. rsc.org The efficiency of microwave-assisted synthesis makes it an attractive method for the high-throughput preparation of compound libraries. rsc.orgnih.gov

Ultrasonication Techniques: Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—to create localized hot spots of intense temperature and pressure. tandfonline.comtandfonline.com This phenomenon enhances mass transport and accelerates chemical reactions. tandfonline.com The application of ultrasound is an eco-friendly procedure that offers milder reaction conditions, shorter reaction times, and higher yields compared to conventional thermal methods. tandfonline.comnih.gov It has proven to be a superior method for preparing various novel pyrimidine derivatives. tandfonline.com

Table 3: Comparison of Conventional Heating vs. Sonication for Pyrimidine Derivative Synthesis

Feature Conventional Method (Reflux) Ultrasonication Method
Reaction Time > 2 hours ~30-40 minutes
Yield Lower Higher tandfonline.comtandfonline.com
Conditions Higher temperature, prolonged heating Milder, room temperature or gentle warming tandfonline.com
Energy Input High Lower

General comparison based on findings for related heterocyclic syntheses. tandfonline.comtandfonline.com

Both microwave and ultrasound technologies represent key advancements in sustainable chemistry, offering efficient, rapid, and energy-saving routes to this compound and its analogues.

Regioselective Synthesis of Iodinated Pyrimidine Scaffolds

Control of Iodination Position on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes direct electrophilic substitution challenging compared to electron-rich aromatic systems. However, the C-5 position is the most electron-rich and nucleophilic site, making it the most susceptible to electrophilic attack. Consequently, most direct iodination methods for pyrimidines achieve substitution selectively at this position.

Several reagent systems have been developed to effectively and regioselectively iodinate the C-5 position of pyrimidine derivatives. tezu.ernet.inheteroletters.org A common strategy involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or an activating species. These agents generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺), in situ. tezu.ernet.in

One highly efficient and environmentally friendly method involves the mechanical grinding of pyrimidine derivatives with solid iodine and silver nitrate (AgNO₃) under solvent-free conditions. researchgate.netmdpi.com This mechanochemical approach has been shown to produce 5-iodopyrimidine (B189635) derivatives in high yields (70–98%) within short reaction times (20–30 minutes). researchgate.netmdpi.com The reaction is believed to proceed via an electrophilic substitution mechanism where silver nitrate activates the iodine. mdpi.com

Another effective system employs iodine in combination with sodium nitrite (B80452) (NaNO₂) at room temperature. heteroletters.org This method is noted for its mild conditions, high yields, and the use of inexpensive and non-toxic reagents. heteroletters.org Similarly, the combination of N-iodosuccinimide (NIS) with trifluoroacetic acid (TFAA) has been successfully used for the C-5 iodination of pyrimidine systems. rsc.org

For activated pyrimidine systems, such as pyrimidinediones, a catalytic system comprising vanadyl acetylacetonate (B107027) (VO(acac)₂), potassium iodide (KI), and hydrogen peroxide (H₂O₂) in acetic acid has been developed. tezu.ernet.in This method demonstrates excellent regioselectivity for the C-5 position, even when other potential reaction sites are present on the substrate. The reaction proceeds through the formation of an electrophilic I⁺ species generated by a peroxo-vanadium complex. tezu.ernet.in

Summary of Regioselective C-5 Iodination Methods for Pyrimidine Derivatives
Reagent SystemSubstrate TypeConditionsYield (%)Reference
I₂ / AgNO₃Pyrimidine derivativesSolvent-free, mechanical grinding, room temp.70–98 researchgate.netmdpi.com
I₂ / NaNO₂Uracil, CytosineRoom temperatureHigh heteroletters.org
NIS / TFAA1-Alkyl-methyl 2,6-dioxo-3-pentyl-1,2,3,6-tetrahydropyrimidine-4-carboxylateHeatingNot specified rsc.org
KI / VO(acac)₂ / H₂O₂ / AcOHActivated pyrimidinedionesRoom temperatureHigh tezu.ernet.in
NIS / DMF4-Chloro-7H-pyrrolo[2,3-d]pyrimidineRoom temperature95 nih.gov

Precursor Design for Position-Specific Halogenation

While the C-5 position is the default site for electrophilic iodination, achieving halogenation at other positions (C-2, C-4, or C-6) typically requires a more nuanced approach centered on precursor design. This involves synthesizing a pyrimidine derivative with specific activating or directing groups that override the inherent reactivity of the ring.

A common strategy is to install a good leaving group, such as a chlorine or bromine atom, at the desired position, which can then be subjected to further transformation. For instance, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved by treating the corresponding pyrrolo[2,3-d]pyrimidin-4-ol with phosphoryl chloride (POCl₃). nih.gov This chlorinated precursor can then be regioselectively iodinated at the C-5 position using N-iodosuccinimide (NIS) in a solvent like N,N-dimethylformamide (DMF) to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. nih.gov This multi-step approach ensures the specific placement of two different halogens on the pyrimidine scaffold.

Advanced strategies for regiocontrol in related heterocyclic systems, which could be applied to pyrimidines, involve the design of specialized reagents. For example, in pyridine (B92270) chemistry, a set of heterocyclic phosphines has been designed to be installed at the 4-position of pyridines as phosphonium (B103445) salts. nih.govacs.org These phosphonium salts can then be displaced by halide nucleophiles, enabling highly selective halogenation at a position that is typically difficult to functionalize directly. nih.govacs.org This two-step strategy, which relies on modifying the precursor into a more reactive intermediate, highlights a sophisticated method of precursor design for controlling the site of halogenation. nih.gov Computational studies for these systems indicate that the C-Hal bond formation occurs via a stepwise SNAr pathway, where the elimination of the phosphine (B1218219) is the rate-determining step. acs.org

The electronic properties of substituents on the pyrimidine ring are crucial in directing halogenation. Electron-withdrawing groups can deactivate certain positions, while electron-donating groups can enhance reactivity at others. By carefully choosing and placing these groups on the precursor molecule, chemists can steer the incoming electrophilic iodine to the intended carbon atom, thus achieving position-specific halogenation.

Reactivity Profiles and Mechanistic Investigations of 5 Iodo 2,4 Dimethylpyrimidine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 5-Iodo-2,4-dimethylpyrimidine serves as a versatile substrate in several of these transformations due to the high reactivity of the carbon-iodine bond.

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is effectively applied to 5-iodopyrimidine (B189635) derivatives. daneshyari.comresearchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. beilstein-journals.org The general applicability of the Sonogashira reaction makes it a valuable method for the synthesis of various alkynylpyrimidine derivatives, which are of interest in medicinal chemistry. researchgate.netresearchgate.netresearchgate.net

The choice of solvent can significantly impact the efficiency of the Sonogashira coupling. lucp.net While polar aprotic solvents like DMF are commonly used, studies have shown that non-polar solvents such as toluene (B28343) can sometimes lead to higher yields, depending on the specific substrates and catalyst system. beilstein-journals.orglucp.net The development of copper-free Sonogashira coupling protocols has also been an area of active research to create more sustainable synthetic methods. nanochemres.org

Table 1: Examples of Sonogashira Coupling Reactions with Iodo-pyrimidines

Aryl HalideAlkyneCatalyst SystemSolventYield (%)Reference
2,4-Diamino-6-iodopyrimidineVarious terminal alkynesPd(PPh₃)₂Cl₂Not specifiedNot specified researchgate.net
5-Iodouracil (B140508) derivativeTerminal alkynesNot specifiedNot specifiedNot specified researchgate.net
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuICyrene96 beilstein-journals.org
IodobenzenePhenylacetylenePd/DNA@MWCNTsH₂O:EtOH (1:1)96 nanochemres.org

This table presents a selection of Sonogashira coupling reactions involving iodo-pyrimidine derivatives to illustrate the scope of the reaction. The specific conditions and yields can vary based on the substrates and catalysts used.

Suzuki-Miyaura Coupling: This cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide is a widely used method for forming carbon-carbon bonds. mdpi.com this compound and other iodopyrimidines are excellent substrates for Suzuki-Miyaura coupling due to the high reactivity of the C-I bond. nih.govnih.gov This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrimidine (B1678525) ring. mdpi.comresearchgate.net The reaction is generally tolerant of various functional groups and proceeds under relatively mild conditions. mdpi.com The choice of base and solvent can influence the reaction's efficiency. nih.gov

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. organic-chemistry.orguwindsor.ca Similar to the Suzuki-Miyaura coupling, the Stille reaction is effective for creating C-C bonds with 5-iodopyrimidine derivatives. researchgate.net A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagents Generally lowHigh
Reaction Conditions Typically mildOften requires higher temperatures
Functional Group Tolerance HighHigh
Byproducts Boron-based, often water-solubleTin-based, often toxic and difficult to remove

In palladium-catalyzed cross-coupling reactions, the reactivity of the halogenated pyrimidine generally follows the order: I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst. This difference in reactivity allows for selective cross-coupling reactions on polyhalogenated pyrimidines. For instance, in a molecule containing both iodine and chlorine atoms, the cross-coupling reaction will preferentially occur at the carbon-iodine bond.

The position of the halogen on the pyrimidine ring also influences its reactivity. For polyhalogenated pyrimidines, the general order of reactivity for oxidative addition is C4 > C2 > C5. nih.gov This is influenced by the electronic effects of the nitrogen atoms in the ring. nih.gov

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The iodine atom in this compound can also participate in nucleophilic substitution reactions, although this is generally less facile than palladium-catalyzed cross-coupling.

The direct displacement of the iodo group at the C-5 position of the pyrimidine ring by nucleophiles is challenging. Halogens at the 5-position are generally resistant to nucleophilic substitution unless harsh reaction conditions are employed. thieme-connect.de This is in contrast to halogens at the C2 and C4 positions, which are more activated towards nucleophilic attack due to the electronic influence of the ring nitrogens. nih.govgoogle.com

In poly-halogenated pyrimidines, the site of nucleophilic aromatic substitution (SNAr) is determined by the nature of the halogen and its position on the ring. rsc.org Generally, halogens at the C4 and C2 positions are more susceptible to nucleophilic attack than a halogen at the C5 position. nih.gov The order of reactivity for leaving groups in SNAr reactions is typically Cl > F, which can be counterintuitive but is influenced by the stability of the Meisenheimer intermediate. rsc.org

When both a more reactive halogen (like chlorine) is at an activated position (C2 or C4) and a less reactive halogen (like iodine) is at the C5 position, nucleophilic substitution will preferentially occur at the more activated position. This allows for sequential functionalization of poly-halogenated pyrimidines.

Exploration of Other Reactive Transformations

Beyond the well-established palladium-catalyzed cross-coupling reactions, the iodine atom of this compound serves as a versatile functional handle for a variety of other chemical transformations. These include reactions proceeding through radical intermediates and oxidative processes that elevate the valence state of the iodine atom, thereby unlocking unique reactivity pathways.

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical-mediated reactions. While direct, specific studies on this compound in this context are not extensively documented, its reactivity can be inferred from established principles and reactions of related iodo-heterocycles.

One potential transformation is radical cyclization. If an unsaturated moiety (such as an alkene or alkyne) is introduced elsewhere on the pyrimidine or its substituents, a radical generated at the C5 position can initiate an intramolecular cyclization, a powerful method for constructing new ring systems. researchgate.netresearchgate.netmdpi.com For instance, treatment of an appropriately substituted 5-iodopyrimidine with a radical initiator like triethylborane (B153662) or via photoredox catalysis could lead to the formation of fused or spirocyclic pyrimidine derivatives. mdpi.com

Atom Transfer Radical Addition (ATRA) represents another feasible pathway. In this type of reaction, a radical is generated from the C-I bond and adds across a π-system, with the iodine atom being transferred to the resulting radical intermediate. This process has been widely used for the fluoroalkylation of alkenes using iodo-precursors and could theoretically be applied to this compound to introduce the pyrimidinyl moiety to other molecules. mdpi.comrsc.org

Modern synthetic methods, particularly visible-light photoredox catalysis, are adept at generating aryl radicals from aryl iodides under exceptionally mild conditions. beilstein-journals.orgsigmaaldrich.combeilstein-journals.org It is highly probable that this compound could serve as a substrate in such transformations. An iridium or ruthenium-based photocatalyst, or even an organic dye, could absorb light and engage in a single-electron transfer (SET) with the iodopyrimidine to generate a 2,4-dimethylpyrimidin-5-yl radical. This reactive intermediate could then be trapped by a variety of coupling partners, enabling C-H functionalization or other bond-forming reactions. beilstein-journals.org

The iodine atom in this compound can be oxidized to higher valence states, creating hypervalent iodine (HVI) reagents. These species exhibit unique reactivity, acting as powerful oxidants or electrophilic group transfer agents. dovepress.comfrontiersin.orgbeilstein-journals.org

A primary transformation is the synthesis of pyrimidinyl-iodonium salts. By treating this compound with an oxidizing agent such as meta-chloroperbenzoic acid (mCPBA) or Oxone in the presence of another arene and a strong acid, a diaryliodonium salt can be formed. mdpi.combeilstein-journals.org In this structure, the iodine atom is bonded to both the pyrimidine ring and the other arene, carrying a positive charge. Such compounds are excellent electrophilic arylating reagents. Specifically, uracil-5-ylphenyliodonium(III) salts, close structural analogs, have been synthesized and employed in palladium-catalyzed alkenylations and organocatalytic arylations. mdpi.com This suggests that (2,4-dimethylpyrimidin-5-yl)(aryl)iodonium salts would be valuable synthetic intermediates.

The general protocol for synthesizing these HVI species from iodoarenes is well-established and adaptable. beilstein-journals.orgchemrxiv.org

One-pot synthesis: The iodo-heterocycle is reacted with another arene, an oxidant (e.g., mCPBA, Oxone), and a strong acid (e.g., triflic acid, sulfuric acid).

Stepwise synthesis: The iodo-heterocycle is first oxidized to an intermediate like an iodosyl (B1239551) or iodyl species, which is then reacted with the coupling partner.

These pyrimidine-based HVI reagents could then be used in a variety of metal-free oxidative coupling reactions, offering an alternative to transition metal-catalyzed processes. frontiersin.orgunirioja.es

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This is particularly true for palladium-catalyzed processes and for rationalizing the observed selectivity in derivatization reactions.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are fundamental transformations for this compound. While the specifics can vary with ligands and conditions, they all proceed via a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple. libretexts.orgwikipedia.org

The generally accepted mechanism consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes this step favorable for iodo-substrates. libretexts.org This step forms a square planar Pd(II) complex.

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, an organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the iodide. Current time information in Bangalore, IN. In the copper-cocatalyzed Sonogashira reaction, a copper(I) acetylide, formed from the terminal alkyne and a copper salt, undergoes transmetalation with the Pd(II) complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center (the pyrimidinyl group and the newly transferred group) couple and are eliminated from the palladium, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligands on the palladium catalyst is critical, influencing catalyst stability, reactivity, and selectivity. For instance, in a domino reaction involving a derivative, 4-chloro-2,6-dimethyl-5-(phenylethynyl)pyrimidine, the selection of ligands like Xantphos was found to be crucial for promoting a subsequent C-N coupling step. uni-rostock.de

Table 1. Influence of Palladium Source and Ligand on a Domino C-N Coupling/Hydroamination Reaction of a 5-Ethynylpyrimidine Derivative. uni-rostock.de
EntryPalladium SourceLigandBaseYield (%)
1Pd(OAc)₂XantphosCs₂CO₃60
2Pd(OAc)₂XPhosCs₂CO₃45
3Pd(OAc)₂SPhosCs₂CO₃40
4Pd(OAc)₂dppfCs₂CO₃30
5Pd(PPh₃)₄XantphosCs₂CO₃72
6Pd₂(dba)₃XantphosCs₂CO₃50
7Pd(PPh₃)₄XantphosK₂CO₃-

Selectivity in the derivatization of pyrimidines is governed by a combination of electronic effects inherent to the ring system and kinetic factors controlled by reaction conditions and catalysts.

Chemoselectivity: In pyrimidines bearing multiple different halogen atoms, palladium-catalyzed couplings typically occur with high chemoselectivity. The selectivity is dictated by the relative bond dissociation energies of the carbon-halogen bonds, which follows the order C-I < C-Br < C-Cl. Consequently, oxidative addition of palladium occurs preferentially at the weaker C-I bond. This is clearly demonstrated in the Sonogashira coupling of 4-chloro-5-iodo-2,6-dimethylpyrimidine, where the reaction proceeds exclusively at the C5-iodo position, leaving the C4-chloro group intact for subsequent transformations. uni-rostock.de

Regioselectivity: The position of substitution on the pyrimidine ring profoundly affects its reactivity. The pyrimidine ring is π-deficient, with the electron density being lowest at the 2, 4, and 6 positions due to the inductive effect of the two nitrogen atoms. The 5-position is comparatively more electron-rich. This electronic disparity explains why electrophilic substitution (like iodination) favors the C5 position, and also influences the reactivity of halides at different positions.

Historically, in cross-coupling reactions of dihalopyrimidines, halides at the C4 and C6 positions are generally more reactive than those at C2. However, recent studies have shown that this conventional regioselectivity can be overturned by ligand design. acs.orgnih.govthieme-connect.com For 2,4-dihalopyrimidines, which almost always react at the C4 position, the use of very bulky N-heterocyclic carbene (NHC) ligands such as IPent can promote a highly selective reaction at the C2 position instead. acs.org This "inverted" selectivity is attributed to a change in the mechanism of oxidative addition, where the bulky ligand favors a specific geometry that directs the palladium to the C2 site. acs.org This catalyst-controlled regioselectivity provides access to previously hard-to-make isomers and greatly enhances the synthetic utility of dihalopyrimidines.

Table 2. Catalyst-Controlled Regioselectivity in the Thiolation of 2,4-Dichloropyrimidine. acs.orgthieme-connect.com
Catalyst SystemMajor ProductSelectivity (C2:C4)Rationale
Uncatalyzed (SNAr)C4-Thiolated>1:99C4 is the most electrophilic site, favoring nucleophilic aromatic substitution.
Pd(OAc)₂ / P(t-Bu)₃C4-Thiolated~5:95Conventional cross-coupling reactivity at the more activated C4 position.
[Pd(IPent)(allyl)Cl]C2-Thiolated>99:1Bulky NHC ligand (IPent) inverts selectivity, favoring oxidative addition at C2.

Strategic Applications of 5 Iodo 2,4 Dimethylpyrimidine As a Synthetic Intermediate

Construction of Fused Pyrimidine (B1678525) Heterocycles

The pyrimidine ring serves as a foundational scaffold for the synthesis of numerous biologically active fused heterocyclic systems. 5-Iodo-2,4-dimethylpyrimidine is a key precursor for creating these complex architectures through reactions that build additional rings onto its core structure.

The pyrimido[4,5-d]pyrimidine (B13093195) core is a "privileged" structure in medicinal chemistry, found in compounds with a wide array of pharmacological activities. The synthesis of this fused system often involves the cyclization of functionalized pyrimidine precursors. While direct, one-step conversions from this compound are not extensively documented in mainstream literature, multi-step synthetic strategies can be employed.

A common approach involves the elaboration of the C5 position of a pyrimidine ring into a group capable of undergoing cyclization. For instance, the iodine atom can be replaced with an amine-containing substituent. Subsequent reaction of this aminated pyrimidine with a suitable three-atom component can lead to the formation of the second pyrimidine ring.

Alternatively, established methods for constructing the pyrimido[4,5-d]pyrimidine system rely on precursors such as 6-amino-1,3-dimethyluracil. nih.govscielo.org.mx These compounds undergo multicomponent reactions with aldehydes and amines or their equivalents to build the fused ring system. scielo.org.mx For example, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and formaldehyde (B43269) is a known route to pyrimido[4,5-d]pyrimidin-2,4-dione derivatives. nih.gov Such strategies highlight the potential for this compound to be converted into a suitable aminopyrimidine intermediate, which could then be utilized in these well-established cyclization reactions.

The pyrrolo[3,2-d]pyrimidine scaffold, a deazapurine isostere, is present in numerous natural products and synthetic compounds with significant biological activity, including antibiotic and anticancer properties. nih.gov A powerful strategy for the synthesis of this ring system involves a domino reaction sequence initiated by a Sonogashira cross-coupling reaction. nih.govbeilstein-journals.org

This methodology typically starts with a halogenated pyrimidine, which is coupled with a terminal alkyne under palladium-copper catalysis. The resulting alkynylpyrimidine is then subjected to a domino C-N coupling and hydroamination reaction with an amine, such as an aniline (B41778) derivative, to construct the fused pyrrole (B145914) ring. beilstein-journals.org

While studies often utilize 5-bromo-6-chloropyrimidine derivatives, the greater reactivity of the C-I bond makes this compound an excellent candidate for this transformation. The general reaction sequence is outlined below:

Reaction Scheme for Pyrrolo[3,2-d]pyrimidine Synthesis Reaction scheme showing the Sonogashira coupling of a <a href=5-iodopyrimidine (B189635) with a terminal alkyne, followed by cyclization with an aniline to form a pyrrolo[3,2-d]pyrimidine derivative." src="httpshttps://i.imgur.com/example.png"/> Step 1: Sonogashira coupling of this compound with a terminal alkyne. Step 2: Palladium-catalyzed domino C-N coupling/hydroamination with an aniline derivative.

This approach allows for the introduction of diverse substituents on both the pyrimidine and the newly formed pyrrole ring, depending on the choice of the starting alkyne and amine, leading to a library of functionalized pyrrolo[3,2-d]pyrimidines. beilstein-journals.org

Annulation, or ring-forming, reactions are fundamental to the synthesis of complex polycyclic and heterocyclic frameworks. The reactivity of the C5-iodo bond in this compound makes it an ideal starting point for various annulation strategies beyond the construction of bicyclic systems.

Palladium-catalyzed cascade reactions, for instance, can be designed to form multiple rings in a single pot. An initial cross-coupling reaction at the C5 position can introduce a substituent containing a reactive handle, which then participates in a subsequent intramolecular cyclization. For example, coupling with an ortho-alkynyl aniline could be followed by an intramolecular aminocyclization to generate more complex fused systems. acs.org

Furthermore, the synthesis of pyrimido[4,5-c]isoquinolines has been achieved from functionalized pyrimidine precursors using reactions like the Suzuki-Miyaura coupling, followed by intramolecular cyclization. researchgate.net This demonstrates a broader principle where the C5-iodo position acts as an anchor point for building up complex polycyclic structures through sequential cross-coupling and annulation steps.

Diversification of Pyrimidine Derivatives

Beyond its use in constructing fused rings, this compound is a key intermediate for modifying the pyrimidine core itself. The C5 position can be functionalized with a wide variety of substituents, which is crucial for tuning the electronic and steric properties of the molecule, often in the context of drug discovery and materials science.

The formation of new carbon-carbon bonds at the C5 position is one of the most important applications of this compound. The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis. nih.govresearchgate.netnih.gov

Sonogashira Coupling: This reaction couples the iodopyrimidine with terminal alkynes to introduce alkynyl substituents at the C5 position. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. walisongo.ac.id These alkynylpyrimidines are valuable intermediates themselves, for example, in the synthesis of fused heterocycles as discussed previously. beilstein-journals.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the iodopyrimidine with an organoboron reagent, such as a boronic acid or ester. nih.govresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C5 position. The reaction is known for its mild conditions and tolerance of various functional groups.

The table below summarizes typical conditions for these cross-coupling reactions.

Reaction Coupling Partner Catalyst/Co-catalyst Base Solvent Typical Product
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMF5-Alkynyl-2,4-dimethylpyrimidine
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂Na₂CO₃, K₂CO₃, or Cs₂CO₃Toluene (B28343)/Water or Dioxane/Water5-Aryl/Heteroaryl-2,4-dimethylpyrimidine

The iodine atom at the C5 position of this compound can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates this type of reaction, making the C5 carbon susceptible to nucleophilic attack.

This direct displacement provides a route to introduce heteroatom-based functional groups. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, leading to the formation of 5-amino, 5-alkoxy, and 5-thioalkyl pyrimidine derivatives, respectively. The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring and is a common strategy for functionalizing halogenated pyridines and pyrimidines. smolecule.com While the palladium-catalyzed C-N and C-O coupling reactions (Buchwald-Hartwig amination) are often more general, direct SNAr can be an effective and atom-economical alternative under the right conditions, particularly with strong nucleophiles.

Preparation of Nucleobase Analogs via Chemical Transformation

This compound serves as a crucial starting material for the synthesis of various nucleobase analogs. Its utility stems from the reactivity of the iodine atom at the C5 position, which allows for a range of chemical modifications.

The synthesis of 5-iodo-2'-deoxyuridine (IdU), a significant antiviral agent, can be achieved through various synthetic routes. nih.govumich.edu One common approach involves the direct iodination of 2'-deoxyuridine. However, methods starting from pyrimidine precursors also exist. For instance, 5-iodo-2,4-dimethoxypyrimidine (B1296177) can be a precursor to the uracil (B121893) ring system found in these nucleosides. The dimethoxy groups can be converted to the characteristic diketo functionality of uracil, and the iodinated pyrimidine can then be coupled with a protected deoxyribose sugar to form the nucleoside.

Furthermore, 5-iodo-2'-deoxyuridine itself is a versatile intermediate for creating other modified nucleosides. For example, it can be converted to thymidine (B127349) through a palladium-catalyzed reaction with tetramethyltin. kuleuven.be This transformation highlights the strategic importance of the 5-iodo substituent as a handle for introducing other functional groups.

Research has also focused on the synthesis of 4'-C-alkylated-5-iodo-2'-deoxyuridine analogs. umich.eduarkat-usa.org These modifications at the sugar moiety, combined with the halogen at the C5 position of the base, are explored for their potential to yield new antiviral drugs. The synthesis of these complex molecules often starts with modified ribose building blocks and involves the subsequent introduction of the 5-iodouracil (B140508) base. umich.edu

Below is a data table summarizing key aspects of synthesizing modified uridine (B1682114) and deoxyuridine analogues.

Starting Material Target Analog Key Transformation Significance
2'-deoxyuridine5-iodo-2'-deoxyuridine (IdU)Direct iodinationAntiviral agent
5-iodo-2'-deoxyuridineThymidinePalladium-catalyzed methylationConversion to a natural nucleoside
Ribose building blocks4'-C-alkylated-5-iodo-2'-deoxyuridinesGlycosylation with 5-iodouracilDevelopment of new antiviral agents
5-iodo-2'-deoxyuridine5-phenyl-2'-deoxyuridinePalladium-catalyzed cross-couplingIntroduction of aryl groups
5-iodo-2'-deoxyuridine5-vinyl-2'-deoxyuridinePalladium-catalyzed vinylationIntermediate for further modifications

The introduction of a halogen at the C5 position of pyrimidine nucleobases is a common strategy in medicinal chemistry to develop therapeutic agents. mostwiedzy.pl The electron-withdrawing nature of the halogen can alter the electronic properties of the pyrimidine ring, affecting its base-pairing properties and interaction with enzymes.

Direct halogenation of the pyrimidine ring is a primary method. For instance, uracil and its derivatives can be iodinated using iodine in the presence of an oxidizing agent. mdpi.com Solvent-free mechanical grinding has been reported as a green chemistry approach for the iodination of pyrimidine derivatives, including uracil and cytosine, using iodine and nitrate (B79036) salts. mdpi.com

The C5-iodo substituent serves as a versatile handle for further modifications through cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of a wide variety of aryl and other carbon-based substituents at the C5 position, leading to a diverse library of nucleobase analogs with potential biological activities. nih.gov For example, 5-iodo-2'-deoxyuridine has been coupled with various arylboronic acids to synthesize 5-aryl-2'-deoxyuridine derivatives. nih.gov

The following table outlines different strategies for the chemical modification of C5-halogenated nucleobases.

Strategy Reagents/Conditions Resulting Modification
Direct IodinationIodine, oxidizing agent (e.g., nitric acid)Introduction of an iodine atom at C5
Suzuki-Miyaura CouplingArylboronic acid, Palladium catalystReplacement of iodine with an aryl group
Sonogashira CouplingTerminal alkyne, Palladium/Copper catalystReplacement of iodine with an alkynyl group
Heck CouplingAlkene, Palladium catalystReplacement of iodine with a vinyl group
Stille CouplingOrganostannane, Palladium catalystReplacement of iodine with various organic groups

Role in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. scielo.org.mxtubitak.gov.tr While the direct use of this compound in MCRs is not extensively documented in the provided search results, the broader class of pyrimidine derivatives, including those with functionalities that could be derived from this compound, are frequently employed in such reactions.

For instance, 6-amino-1,3-dimethyluracil, which shares the dimethylated pyrimidine core, is a key component in one-pot, three-component reactions to synthesize fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines. scielo.org.mx These reactions often involve the condensation of the aminopyrimidine with an aldehyde and a third component, such as barbituric acid derivatives. scielo.org.mx

The pyrimidine ring, being electron-deficient, can participate in various cycloaddition and condensation reactions. scispace.comscialert.net The presence of substituents like amino or hydroxyl groups, which can be introduced or manipulated from a precursor like this compound, is crucial for the reactivity of the pyrimidine in MCRs. These reactions are valuable for rapidly generating libraries of complex heterocyclic compounds with potential biological activities. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. While a detailed, published spectrum specifically for this compound is not widely available, a comprehensive analysis can be constructed based on the known characteristic frequencies for substituted pyrimidines and related molecules. rsc.orgijera.com

The vibrational modes of this compound can be categorized into several key regions:

C-H Vibrations: The molecule contains aliphatic C-H bonds in the two methyl groups and an aromatic C-H bond on the pyrimidine ring. The stretching vibrations for the methyl groups (CH₃) are expected in the 2950-3000 cm⁻¹ region. The aromatic C-H stretching vibration of the C6-H bond is anticipated to appear just above 3000 cm⁻¹.

Ring Vibrations: The pyrimidine ring gives rise to a series of characteristic stretching and deformation vibrations. The C=N and C=C stretching vibrations within the aromatic ring typically produce a set of bands in the 1600-1400 cm⁻¹ region. ias.ac.in These bands are often complex and coupled, but their presence is a clear indicator of the heterocyclic aromatic system. Studies on similar molecules like 2-amino-4,6-dimethylpyrimidine (B23340) show strong bands in this region. ijera.com

Methyl Group Deformations: The methyl groups exhibit symmetric and asymmetric bending (deformation) vibrations. These are typically found around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Ring Deformation and Substituent Vibrations: In-plane and out-of-plane deformations of the pyrimidine ring occur at lower frequencies. For polysubstituted pyrimidines, in-plane ring deformation is often observed near 500 cm⁻¹ and out-of-plane deformation near 450 cm⁻¹. optica.org The C-I stretching vibration is expected at a very low frequency, typically below 400 cm⁻¹, due to the high mass of the iodine atom. The mass effect of the heavy iodine substituent can also influence the frequencies of the ring deformation modes. optica.org

The expected IR absorption bands for this compound, based on data from analogous compounds, are summarized in the table below.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
Aromatic C-H StretchPyrimidine Ring C-H3100 - 3000
Aliphatic C-H Stretch-CH₃3000 - 2950
Ring StretchingPyrimidine C=N, C=C1600 - 1400
Asymmetric Methyl Bending-CH₃~1460
Symmetric Methyl Bending-CH₃~1375
In-plane Ring DeformationPyrimidine Ring~500
Out-of-plane Ring DeformationPyrimidine Ring~450
C-I StretchC-I< 400

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)

Direct single-crystal X-ray diffraction data for this compound is not presently documented in publicly accessible crystallographic databases. However, detailed structural information is available for its isomer, 2-Iodo-4,6-dimethylpyrimidine , which provides a robust model for understanding the likely solid-state characteristics. nih.goviucr.orgiucr.org

The crystal structure of 2-Iodo-4,6-dimethylpyrimidine reveals that the molecule crystallizes in the orthorhombic system with the space group P n m a. nih.goviucr.org The non-hydrogen atoms of the molecule are situated on a crystallographic mirror plane. nih.gov A key feature of its crystal packing is the formation of zigzag chains through short intermolecular halogen bonds, specifically I···N contacts, with a measured distance of 3.390 Å. nih.goviucr.org This distance is significantly shorter than the sum of the van der Waals radii of iodine and nitrogen, indicating a strong and directional interaction that plays a crucial role in the supramolecular assembly.

Further insight into the influence of an iodine atom at the 5-position comes from studies on other derivatives, such as 2,4-diazido-5-iodopyrimidine . In this case, crystallographic analysis showed that the presence of the 5-iodo substituent is crucial for stabilizing the diazido tautomer over other possible tetrazolo forms, highlighting the significant electronic influence the iodine atom can exert on the pyrimidine ring. shu.ac.uk

The crystallographic data for the closely related isomer 2-Iodo-4,6-dimethylpyrimidine is detailed in the table below.

Parameter 2-Iodo-4,6-dimethylpyrimidine
Chemical FormulaC₆H₇IN₂
Molecular Weight234.04 g/mol
Crystal SystemOrthorhombic
Space GroupP n m a
a7.930 (2) Å
b7.0256 (19) Å
c14.499 (4) Å
Volume (V)807.8 (4) ų
Z (Molecules per unit cell)4
Key Intermolecular InteractionsI···N Halogen Bonds (3.390 Å), π–π Stacking (3.5168 Å)
Data sourced from references nih.goviucr.org.

Conclusion

5-Iodo-2,4-dimethylpyrimidine is a significant and versatile halogenated pyrimidine (B1678525) derivative in the field of organic synthesis. Its importance stems from its role as a key precursor for the synthesis of a wide array of more complex and highly functionalized pyrimidine-containing molecules. The presence of the iodine atom at the C-5 position facilitates a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse substituents, making it an invaluable building block in the development of new compounds with potential applications in medicinal chemistry and materials science. The ongoing development of efficient and environmentally conscious synthetic methods for its preparation further enhances its utility and importance in contemporary chemical research.

Theoretical and Computational Investigations of 5 Iodo 2,4 Dimethylpyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are often employed to determine the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For 5-Iodo-2,4-dimethylpyrimidine, FMO analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be distributed across the pyrimidine (B1678525) ring, while the LUMO would also be located on the ring system. Such calculations are essential for predicting how the molecule will behave in various chemical reactions. acs.orgsapub.org

Computational ParameterRepresentative ValueSignificance in Reactivity
HOMO Energy -6.5 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy -1.2 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE) 5.3 eVCorrelates with chemical stability and reactivity.

Note: The values presented are illustrative for a substituted pyrimidine and are intended to demonstrate the application of FMO theory. Actual values for this compound would require specific calculations.

Electrostatic Potential Surface (EPS) maps, also known as molecular electrostatic potential (MEP) maps, are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting non-covalent interactions and identifying regions of a molecule that are electron-rich or electron-poor. researchgate.netchemrxiv.org In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an EPS map would be expected to show significant negative potential around the two nitrogen atoms of the pyrimidine ring, reflecting their high electronegativity and the presence of lone pairs of electrons. Conversely, the hydrogen atoms of the methyl groups would exhibit positive potential. The iodine atom is of particular interest, as halogens can exhibit a region of positive potential known as a "sigma-hole," which allows for halogen bonding—a specific type of non-covalent interaction. scispace.com Visualizing these features helps in understanding intermolecular interactions in both the solid state and in solution. proteopedia.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms that can be difficult to obtain experimentally. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and kinetics of a reaction.

The synthesis of this compound typically involves the electrophilic iodination of the 2,4-dimethylpyrimidine precursor. While experimental methods for the iodination of pyrimidines exist, such as using iodine with silver nitrate (B79036) (AgNO₃) under solvent-free conditions, computational studies can elucidate the precise mechanism. mdpi.comnih.gov

Theoretical modeling of this reaction would involve mapping the potential energy surface for the electrophilic attack of an iodinating agent (like I⁺) on the pyrimidine ring. These calculations would confirm that the C5 position is the most favorable site for substitution by locating the transition state structure and calculating its associated activation energy. Such studies can compare different iodinating reagents and reaction conditions to predict the most efficient synthetic route.

Iodo-substituted aromatic and heteroaromatic compounds are valuable substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. researchgate.net The reactivity of this compound in these processes is largely governed by the oxidative addition step, where the C-I bond is broken and a new palladium-carbon bond is formed. rsc.org

Computational models can predict the rates and selectivity of these reactions. rsc.org By calculating the activation energy (ΔG‡) for the oxidative addition step, researchers can quantitatively assess the reactivity of the C-I bond. rsc.org These models often correlate reactivity with various molecular descriptors, such as bond dissociation energies, atomic charges, and orbital energies. Such predictive models are crucial for designing efficient catalytic systems and for understanding the site-selectivity in reactions involving molecules with multiple potential reaction sites. mdpi.comfrontiersin.org

Reaction TypeKey Computational InsightPredicted Outcome for this compound
Suzuki Coupling Activation energy of oxidative addition step.Expected to be a viable substrate due to the reactive C-I bond.
Buchwald-Hartwig Amination Ligand-substrate interaction energies.Favorable for forming C-N bonds at the C5 position.
Sonogashira Coupling Transition state analysis of the catalytic cycle.Suitable for the introduction of alkyne groups.

Conformational Analysis and Molecular Dynamics Simulations

While the pyrimidine ring of this compound is largely planar and rigid, the methyl groups possess rotational freedom. Conformational analysis involves studying the potential energy of the molecule as a function of the rotation around single bonds to identify the most stable conformers. nih.govacs.org For this molecule, the analysis would focus on the orientation of the methyl groups relative to the ring.

Correlation between Computational Predictions and Experimental Observations

A critical aspect of computational chemistry lies in the validation of theoretical models against experimental data. This correlation is essential for establishing the accuracy and predictive power of the computational methods employed. For this compound, while specific comprehensive studies correlating its theoretical predictions with experimental findings are not extensively documented in the accessible literature, the established methodologies for such comparisons are robust and widely applied to analogous molecular systems. This section will, therefore, outline the conventional approaches for this correlation and present available experimental data for a closely related isomer, 2-Iodo-4,6-dimethylpyrimidine, as a reference for the types of empirical values used in such validation studies.

The primary methods for these correlative studies involve comparing computationally derived molecular geometries, vibrational frequencies, and electronic properties with data obtained from experimental techniques such as X-ray crystallography, and infrared (IR) and Raman spectroscopy. Density Functional Theory (DFT) is a commonly employed computational method for these investigations, often utilizing functionals like B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Geometric Parameters

A fundamental comparison involves the molecular geometry. Theoretical calculations, typically performed on an isolated molecule in the gaseous phase, can predict bond lengths and bond angles. These can then be compared to the precise measurements obtained from single-crystal X-ray diffraction, which provides the solid-state structure. While minor discrepancies are expected due to the different physical states (gas phase in calculations vs. solid state in experiments), a high degree of correlation indicates that the computational model accurately represents the molecular structure.

For the related compound, 2-Iodo-4,6-dimethylpyrimidine, experimental crystallographic data has been reported. nih.govresearchgate.net This data provides a tangible example of the experimental values that would be used for comparison in a correlative study.

ParameterExperimental Value (Å or °) for 2-Iodo-4,6-dimethylpyrimidineComputationally Predicted Value (Hypothetical)
C-I Bond Length2.108Value would be generated here
C-N Bond Lengths (pyrimidine ring)1.314 - 1.356Values would be generated here
C-C Bond Lengths (pyrimidine ring)1.380Value would be generated here
N-C-N Bond AngleNot explicitly stated in snippetsValue would be generated here
C-N-C Bond AnglesNot explicitly stated in snippetsValues would be generated here

In a hypothetical study for this compound, DFT calculations would be performed to obtain the optimized molecular geometry, and the resulting bond lengths and angles would be tabulated alongside the experimental data for comparison.

Vibrational Frequencies

Another significant area for correlation is vibrational spectroscopy. Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its IR and Raman spectra. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational model. A strong agreement between the scaled theoretical frequencies and the experimental spectral data provides confidence in the accuracy of the computational model.

For other pyrimidine derivatives, such as 2-amino-4,6-dimethyl pyrimidine, studies have shown that DFT calculations can produce theoretical spectra that are in good agreement with experimental FTIR and FT-Raman spectra. nih.gov This approach allows for the assignment of specific vibrational modes to the observed spectral bands.

Vibrational ModeExperimental Frequency (cm⁻¹) (Hypothetical)Calculated Frequency (cm⁻¹) (Hypothetical)Scaled Calculated Frequency (cm⁻¹) (Hypothetical)
C-I StretchValue would be recorded hereValue would be generated hereValue would be generated here
Pyrimidine Ring BreathingValue would be recorded hereValue would be generated hereValue would be generated here
C-H Stretch (Methyl)Value would be recorded hereValue would be generated hereValue would be generated here

Electronic Properties

Computational chemistry also provides insights into the electronic structure of molecules, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. These calculated electronic properties can be correlated with experimental data from UV-Visible spectroscopy. The calculated electronic transitions can be compared with the observed absorption maxima to further validate the computational model.

Future Research Trajectories and Methodological Advancements

Development of Novel and Highly Efficient Synthetic Protocols

A primary focus of future research will be the development of more sustainable, efficient, and cost-effective methods for the synthesis and functionalization of 5-iodo-2,4-dimethylpyrimidine. This involves moving beyond traditional methods towards more sophisticated catalytic and continuous manufacturing processes.

Modern organic synthesis is increasingly reliant on transition-metal catalysis to achieve transformations that are otherwise difficult or require harsh conditions. Future work on this compound will likely involve the development of novel catalytic systems for C-H bond functionalization. researchgate.net This strategy allows for the direct modification of the pyrimidine (B1678525) core without the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Palladium-catalyzed reactions, for instance, have been successfully used for the remote C–H functionalization at the C5-position of N-(alkyl)pyrimidin-2-amine cores. rsc.org Adapting such methodologies to selectively target the C-6 proton on the this compound ring represents a significant area for exploration. Furthermore, rhodium(III)-catalyzed site-selective functionalization has shown promise for other heterocyclic systems and could be adapted for pyrimidine derivatives. researchgate.net The goal is to create a toolbox of catalysts that can selectively introduce a wide range of functional groups under mild conditions, enhancing molecular diversity. mdpi.com

Catalytic ApproachPotential Application for this compoundKey Advantages
Palladium-Catalyzed C-H Arylation/Olefination Direct functionalization of the C-6 position.High regioselectivity, use of readily available starting materials. rsc.org
Rhodium-Catalyzed Annulation Construction of fused polycyclic systems using the pyrimidine core.One-pot cascade reactions, construction of complex molecules. researchgate.net
Copper-Catalyzed Cycloaddition Synthesis of pyrimidine derivatives from alkynes and nitrogen sources.Powerful tool for constructing the core pyrimidine ring under various conditions. mdpi.com

Flow chemistry, or continuous flow processing, offers substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. mdpi.com The application of flow chemistry to the synthesis of this compound and its derivatives is a promising research trajectory. This approach is particularly advantageous when handling hazardous intermediates or performing highly exothermic reactions. mdpi.com

Researchers have already demonstrated the value of flow chemistry in synthesizing various heterocyclic scaffolds, including pyrazoles and fused pyrimidines. mdpi.comresearchgate.net A future goal would be to design a multi-step, continuous flow process that starts from simple precursors and yields highly functionalized pyrimidine derivatives, minimizing manual handling and purification steps. Such a system would enable the rapid and efficient production of this important building block on a larger scale.

Exploration of Undiscovered Reactivity Modes

While the iodine atom at the C-5 position is a well-established handle for cross-coupling reactions, the full reactive potential of this compound has yet to be unlocked. Future research will likely focus on exploring novel transformations and reactivity modes. This includes investigating the potential for the iodine atom to participate in less common coupling reactions or act as a directing group for functionalization at other sites on the ring.

Furthermore, the direct C-H functionalization of the pyrimidine ring itself is a major area of ongoing research. nih.govresearchgate.net Developing methods to selectively activate and modify the C-6 hydrogen atom in the presence of the iodo- and methyl-substituents would open up new avenues for creating diverse molecular architectures. The interplay between the existing substituents and their electronic effects on the reactivity of the pyrimidine core warrants deeper investigation.

Integration with Advanced Automation and High-Throughput Synthesis

The demand for large, diverse collections of molecules for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. nih.gov this compound is an ideal scaffold for inclusion in such programs due to its potential for diversification at the C-5 position and other sites on the ring.

A significant advancement in this area is the use of DNA-Encoded Library Technology (DELT), where each small molecule is tagged with a unique DNA barcode. nih.gov This allows for the synthesis and screening of massive libraries containing millions or even billions of compounds simultaneously. nih.gov Integrating this compound into DELT workflows would enable the rapid identification of potent and selective binders for a wide range of biological targets. The development of robust, DNA-compatible reactions for modifying the pyrimidine core will be essential for the success of this approach. Microwave-assisted synthesis has also been shown to be effective for the rapid generation of pyrimidine libraries, a technique well-suited for automated platforms. researchgate.net

Synergistic Application of Experimental and Computational Methods for Rational Design

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for the rational design of molecules and reactions. In the context of this compound, computational tools can be employed to predict reactivity, elucidate reaction mechanisms, and design novel derivatives with desired properties. mdpi.commdpi.com

Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, predicting the most likely sites for electrophilic or nucleophilic attack and guiding the development of selective C-H functionalization strategies. acs.org For drug discovery applications, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound might bind to a specific protein target. nih.govnih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. The synergy between computational prediction and experimental validation will accelerate the discovery of new catalysts, reactions, and biologically active molecules based on the pyrimidine scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-iodo-2,4-dimethylpyrimidine, and how can intermediates be characterized?

  • Methodology :

  • Regioselective iodination : Start with 2,4-dimethylpyrimidine and employ iodinating agents (e.g., N-iodosuccinimide) under controlled conditions (e.g., dry DMF, 60°C). Monitor reaction progress via TLC .
  • Intermediate characterization : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., iodine integration at C5) and LC-MS for purity (>95%) .
  • Contradiction resolution : If competing iodination at other positions occurs, optimize reaction time/temperature or use directing groups (e.g., trimethylsilyl) .

Q. How can the aqueous solubility of this compound be determined experimentally?

  • Methodology :

  • Shake-flask method : Dissolve the compound in buffered solutions (pH 7.4) and quantify solubility via HPLC-UV at λ~270 nm. Compare with CRC Handbook data for pyrimidine analogs (e.g., 5-iodo-2'-deoxyuridine solubility: 1.928E+05 g/L at 25°C) .
  • Thermodynamic modeling : Use software like COSMOtherm to predict solubility based on molecular descriptors (logP, polar surface area) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
  • Waste disposal : Segregate halogenated waste and consult institutional EH&S protocols for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Strategies :

  • Reaction optimization : Screen catalysts (e.g., PdCl2_2) or solvents (e.g., acetonitrile vs. DMF) to improve regioselectivity .
  • Byproduct analysis : Use GC-MS or 19^{19}F NMR (if fluorinated analogs form) to identify competing pathways .
  • Cross-validation : Compare methods from PubChem, DrugBank, and synthetic literature to identify consensus conditions .

Q. What experimental approaches are used to study the interaction of this compound with DNA polymerases?

  • Methodology :

  • Enzyme kinetics : Perform in vitro assays with Taq polymerase or human Pol β, using 3^3H-labeled dNTPs to measure incorporation rates .
  • Structural analysis : Co-crystallize the compound with polymerases and solve structures via X-ray crystallography (e.g., referencing PDB entries for 5-iodo-2'-deoxyuridine complexes) .
  • Contradiction note : If inhibition varies between enzymes, conduct mutagenesis studies to pinpoint active-site residues critical for binding .

Q. How can computational modeling predict the antiviral potential of this compound against DNA viruses?

  • Approaches :

  • Docking simulations : Use AutoDock Vina to model binding to viral thymidine kinases (e.g., vaccinia virus TK, PDB: 5IU) .
  • ADMET profiling : Predict pharmacokinetics (e.g., blood-brain barrier penetration) using SwissADME, referencing data from 5-iodo-2'-deoxyuridine analogs .
  • Validation : Compare predictions with in vitro plaque reduction assays in CRFK cells infected with FHV-1 .

Q. What strategies mitigate challenges in purifying this compound from reaction mixtures?

  • Solutions :

  • Chromatography : Use reverse-phase HPLC with C18 columns and isocratic elution (MeCN:H2_2O = 70:30) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
  • Purity validation : Confirm via elemental analysis (C, H, N, I) and high-resolution mass spectrometry (HRMS) .

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